molecular formula C14H17NO3 B8127610 Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate

Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B8127610
M. Wt: 247.29 g/mol
InChI Key: JQCVEPQLNITQBO-UHFFFAOYSA-N
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Description

Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS 2306369-83-3) is a substituted tetrahydroquinoline derivative of interest in medicinal chemistry research. With a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol, this compound serves as a versatile synthetic intermediate . The tetrahydroquinoline scaffold is a privileged structure in drug discovery, found in compounds with a range of biological activities . Specifically, this core structure is recognized in the development of inhibitors for neuronal nitric oxide synthase (nNOS), a key target for researching neurological disorders and pain management . The structure features a fused bicyclic system containing a nitrogen atom, which can be functionalized at multiple positions, making it a valuable building block for constructing more complex molecules for biological evaluation . Researchers utilize this compound to explore structure-activity relationships (SAR) and develop new therapeutic candidates. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-oxo-1-propan-2-yl-2,3-dihydroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9(2)15-7-6-13(16)11-8-10(14(17)18-3)4-5-12(11)15/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCVEPQLNITQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(=O)C2=C1C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of aniline derivatives with suitable carbonyl compounds. The reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate has the molecular formula C14H17NO3C_{14}H_{17}NO_3 and a molecular weight of 247.29 g/mol. Its structure features a bicyclic framework characteristic of tetrahydroquinolines, which contributes to its potential biological activities. The presence of an isopropyl group and a carboxylate ester functionality enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. Studies have utilized techniques such as minimum inhibitory concentration (MIC) assays to evaluate its effectiveness against pathogens.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pathways involved in inflammation, potentially serving as a lead compound for new anti-inflammatory drugs. The mechanism of action is believed to involve interactions with specific enzymes or receptors that modulate inflammatory responses.

Drug Development Potential

Due to its biological activities, this compound is being explored as a scaffold for drug development. Its structural modifications could lead to derivatives with enhanced efficacy and specificity for targeted diseases. Molecular docking studies have been employed to predict binding affinities with various biological targets.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for further functionalization and derivatization to create more complex molecules. The compound can be synthesized through multi-step reactions involving the condensation of isopropylamine with aldehydes or ketones followed by cyclization processes.

Mechanism of Action

The mechanism of action of Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methodological Considerations

  • Crystallography : Software like SHELX and ORTEP-III are critical for resolving conformational details, such as puckering amplitudes, which correlate with bioactivity.
  • Lumping Strategies: As noted in , compounds with similar substituents (e.g., tetrahydroquinolines with varying alkyl groups) are often grouped to predict reactivity or environmental behavior.

Biological Activity

Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H17NO3
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 2306369-83-3

Synthesis

The synthesis of this compound typically involves the reaction of isopropylamine with appropriate carbonyl compounds under acidic conditions. Various synthetic routes have been explored to optimize yield and purity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of tetrahydroquinoline derivatives. For instance, a series of novel tetrahydroisoquinoline derivatives were synthesized and tested against human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated that certain derivatives exhibited promising antiviral activity, suggesting that modifications in the tetrahydroquinoline structure could enhance efficacy against viral infections .

Antimicrobial Properties

Tetrahydroquinolines have been reported to possess antimicrobial properties. Research indicates that Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline derivatives demonstrate activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Potential

The anticancer properties of tetrahydroquinoline derivatives have been extensively studied. Some derivatives show selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Interaction : It can interact with cellular receptors that modulate immune responses or cell growth.
  • Oxidative Stress Induction : The compound may induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antiviral Testing

In a recent study published in Nature, researchers synthesized a library of tetrahydroquinoline derivatives and evaluated their antiviral activity against coronaviruses. This compound showed significant inhibition of viral replication at low micromolar concentrations .

Case Study 2: Anticancer Activity

Another study investigated the effects of various tetrahydroquinoline derivatives on breast cancer cell lines. Results indicated that this compound induced apoptosis through caspase activation pathways .

Q & A

Q. What are the recommended synthetic routes for Methyl 1-Isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate, and how can reaction conditions be optimized?

  • Methodology :
    • Cyclization : A common approach involves cyclization of substituted tetrahydroquinoline precursors using Lewis acids (e.g., AlCl₃) in solvents like 1,2-dichlorobenzene at elevated temperatures (~378 K). Reaction progress is monitored via TLC or GC-MS, with yields improved by optimizing stoichiometry and reaction time .
    • Esterification : Methyl ester formation can be achieved via acid-catalyzed esterification of carboxylic acid intermediates, followed by recrystallization (e.g., ethanol) for purification .
    • Optimization : Critical parameters include temperature control to avoid side reactions (e.g., decarboxylation) and solvent selection to enhance solubility of intermediates.

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments. For example, the isopropyl group shows characteristic doublets (δ ~1.15 ppm) and methoxy signals at δ ~3.65 ppm .
    • IR : Confirm carbonyl (C=O) stretches at ~1700–1730 cm⁻¹ and lactam/amide bands at ~1640–1680 cm⁻¹ .
  • Crystallography :
    • Single-crystal X-ray diffraction : Resolve ambiguity in stereochemistry (e.g., cis/trans isomerism) by refining atomic coordinates using SHELXL. Hydrogen-bonding networks (e.g., C–H⋯O interactions) validate molecular packing .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of vapors and direct skin contact .
  • Storage : Store in sealed containers under inert atmosphere (N₂/Ar) at 253–298 K to prevent hydrolysis of the ester group .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in labeled containers for hazardous disposal .

Advanced Research Questions

Q. How can SHELX and ORTEP-III software be applied to resolve structural ambiguities in this compound?

  • SHELXL Refinement :
    • Use high-resolution X-ray data to refine anisotropic displacement parameters and validate bond lengths/angles against expected values (e.g., C–C: 1.54 Å, C–O: 1.23 Å). Discrepancies >3σ may indicate disorder or twinning .
    • Employ the R1 and wR2 residuals to assess model accuracy. Values <5% indicate robust refinement .
  • ORTEP-III Visualization :
    • Generate thermal ellipsoid plots to visualize atomic displacement, identifying regions of dynamic disorder (e.g., isopropyl groups) .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

  • Case Study : If NMR suggests a planar conformation but X-ray reveals puckering:
    • NMR Analysis : Consider solvent effects (e.g., DMSO vs. CDCl₃) and temperature-dependent tautomerism.
    • Crystallography : Analyze ring puckering parameters (e.g., Cremer-Pople coordinates) to quantify deviations from planarity .
    • Cross-Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to compare energy minima with experimental geometries .

Q. What strategies are effective for conformational analysis of the tetrahydroquinoline ring system?

  • Puckering Coordinates : Apply Cremer-Pople parameters (Δ, θ, φ) to quantify ring non-planarity. For six-membered rings, θ ≈ 0° indicates a chair conformation, while θ > 30° suggests boat or twist-boat distortions .
  • Dynamic NMR : Monitor coalescence of diastereotopic protons (e.g., CH₂ groups) to estimate ring-flipping barriers (ΔG‡) .

Q. How can researchers design experiments to study the reactivity of the ester group in this compound?

  • Hydrolysis Kinetics :
    • Perform pH-dependent studies (e.g., 0.1–12) in buffered solutions, monitoring ester cleavage via HPLC or UV-Vis (λ ~260 nm for quinoline derivatives) .
    • Compare rates under acidic (H₂SO₄) vs. basic (NaOH) conditions to determine catalytic pathways.
  • Functionalization :
    • React with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, or reduce the ester to a primary alcohol using LiAlH₄ .

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